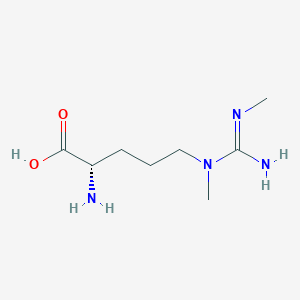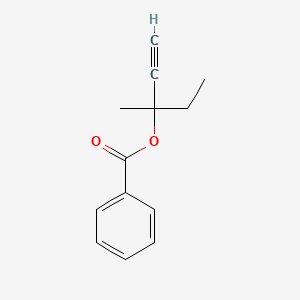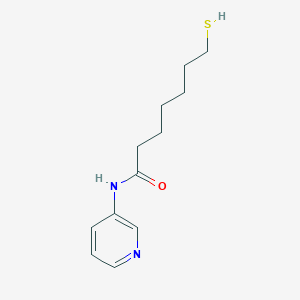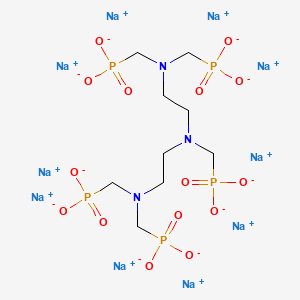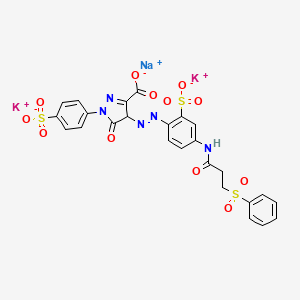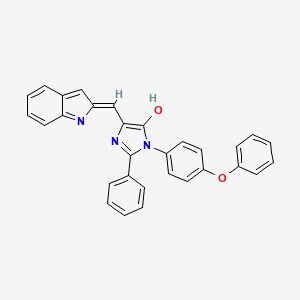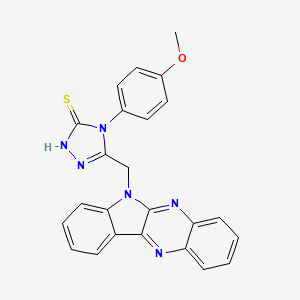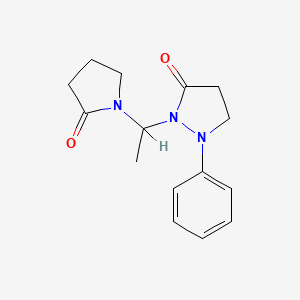
2-(1-(2-Oxo-1-pyrrolidinyl)ethyl)-1-phenyl-3-pyrazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(2-Oxo-1-pyrrolidinyl)ethyl)-1-phenyl-3-pyrazolidinone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrazolidinone core, which is known for its stability and reactivity, making it a valuable subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-Oxo-1-pyrrolidinyl)ethyl)-1-phenyl-3-pyrazolidinone typically involves multi-step organic reactions. One common method includes the reaction of 1-phenyl-3-pyrazolidinone with 2-oxo-1-pyrrolidineethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(1-(2-Oxo-1-pyrrolidinyl)ethyl)-1-phenyl-3-pyrazolidinone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a more reduced form with different functional groups.
Scientific Research Applications
2-(1-(2-Oxo-1-pyrrolidinyl)ethyl)-1-phenyl-3-pyrazolidinone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(1-(2-Oxo-1-pyrrolidinyl)ethyl)-1-phenyl-3-pyrazolidinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxo-1-pyrrolidinyl)ethyl acetate
- Ethyl 2-oxo-1-pyrrolidineacetate
- (2-Oxo-1-pyrrolidinyl)pyrimidines
Uniqueness
2-(1-(2-Oxo-1-pyrrolidinyl)ethyl)-1-phenyl-3-pyrazolidinone is unique due to its specific combination of functional groups and its stability. This makes it particularly valuable for research and industrial applications where stability and reactivity are crucial.
Properties
CAS No. |
149775-61-1 |
|---|---|
Molecular Formula |
C15H19N3O2 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-[1-(2-oxopyrrolidin-1-yl)ethyl]-1-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C15H19N3O2/c1-12(16-10-5-8-14(16)19)18-15(20)9-11-17(18)13-6-3-2-4-7-13/h2-4,6-7,12H,5,8-11H2,1H3 |
InChI Key |
FKIRQZJDNROIIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(N1CCCC1=O)N2C(=O)CCN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


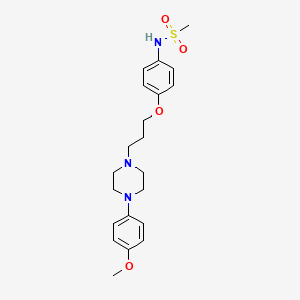

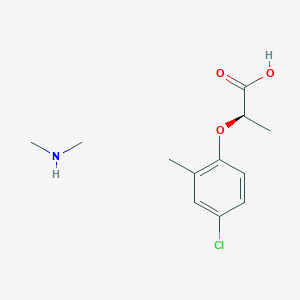
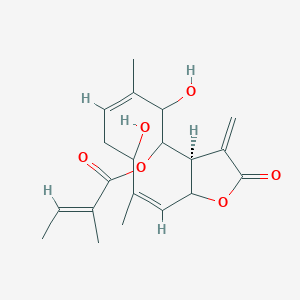
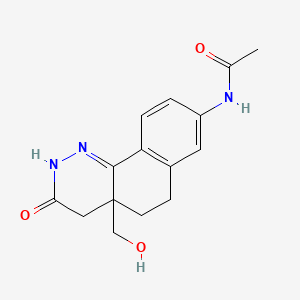
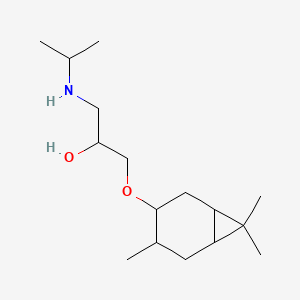
![2-(4-Chlorophenyl)sulfanylacetic acid;2-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanol](/img/structure/B12746741.png)
